molecular formula C11H14N4O3S B6982840 N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide

N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide

Cat. No.: B6982840
M. Wt: 282.32 g/mol
InChI Key: DIFKSLSEIAZIEB-UHFFFAOYSA-N
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Description

N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxypyridine moiety attached to a pyrazole ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide is unique due to its specific combination of a methoxypyridine moiety, a pyrazole ring, and a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]-2-methylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-15-11(3-4-13-15)19(16,17)14-7-9-5-10(18-2)8-12-6-9/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKSLSEIAZIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)NCC2=CC(=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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